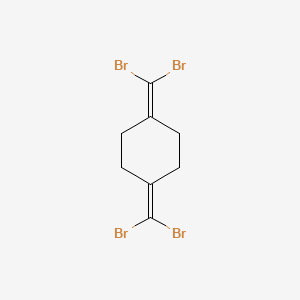
1,4-Bis(dibromomethylidene)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(dibromomethylidene)cyclohexane is a chemical compound with the molecular formula C8H10Br4 It is characterized by a cyclohexane ring with two dibromomethylidene groups attached at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(dibromomethylidene)cyclohexane typically involves the bromination of 1,4-bis(methylene)cyclohexane. The reaction is carried out using bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction conditions usually include maintaining the temperature at around room temperature and ensuring the reaction mixture is stirred continuously to achieve a high yield of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine and other reagents to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(dibromomethylidene)cyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The dibromomethylidene groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 1,4-bis(methylene)cyclohexane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of 1,4-bis(methoxymethylidene)cyclohexane or other substituted derivatives.
Reduction: Formation of 1,4-bis(methylene)cyclohexane.
Oxidation: Formation of 1,4-cyclohexanedicarboxylic acid or other oxidized products.
Scientific Research Applications
1,4-Bis(dibromomethylidene)cyclohexane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Potential use in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,4-Bis(dibromomethylidene)cyclohexane involves its interaction with various molecular targets. The bromine atoms in the compound can form halogen bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(bromomethyl)cyclohexane: Similar in structure but with bromomethyl groups instead of dibromomethylidene groups.
1,4-Dibromocyclohexane: Contains bromine atoms directly attached to the cyclohexane ring.
1,4-Bis(methylene)cyclohexane: The precursor to 1,4-Bis(dibromomethylidene)cyclohexane, with methylene groups instead of dibromomethylidene groups.
Uniqueness
This compound is unique due to the presence of two dibromomethylidene groups, which impart distinct chemical reactivity and potential applications compared to its similar compounds. The dibromomethylidene groups provide sites for further chemical modification, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
214779-00-7 |
|---|---|
Molecular Formula |
C8H8Br4 |
Molecular Weight |
423.76 g/mol |
IUPAC Name |
1,4-bis(dibromomethylidene)cyclohexane |
InChI |
InChI=1S/C8H8Br4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H2 |
InChI Key |
XZTYAOMANZCVLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(Br)Br)CCC1=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


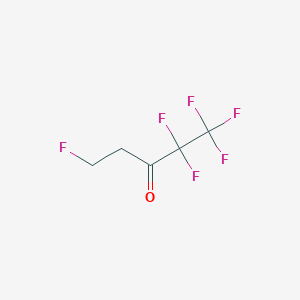
![N-(3-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14237630.png)
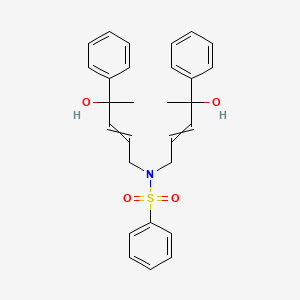
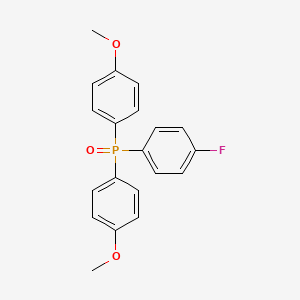
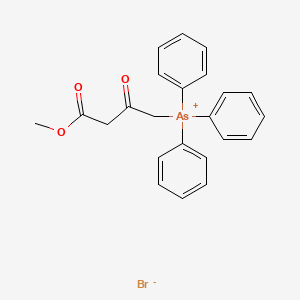
![N'-[2-(2,4-dichlorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14237652.png)
![1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane](/img/structure/B14237658.png)
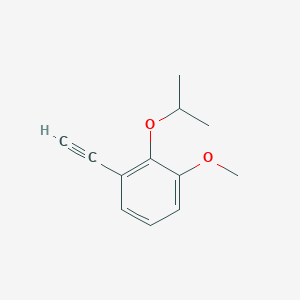
![3-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one](/img/structure/B14237665.png)
![2-Chloro-5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14237666.png)
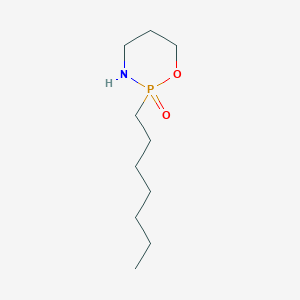
![1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B14237679.png)
![2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)-](/img/structure/B14237687.png)

